N-(4-bromo-3-methylphenyl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-(4-BROMO-3-METHYLPHENYL)-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines This compound is characterized by its unique structure, which includes a brominated phenyl group and a pyrazolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-BROMO-3-METHYLPHENYL)-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves a multi-step process. One common method is the Suzuki reaction, which utilizes aryl boronic acids and a palladium catalyst to produce arylated analogs of the compound . The reaction conditions often include moderate to good yields (60-85%) and involve the use of several aryl boronic acids .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Suzuki reaction remains a viable method for large-scale synthesis due to its efficiency and relatively high yields .
Chemical Reactions Analysis
Types of Reactions
N~4~-(4-BROMO-3-METHYLPHENYL)-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The brominated phenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include aryl boronic acids, palladium catalysts, and various solvents such as acetonitrile .
Major Products
The major products formed from these reactions are typically arylated analogs of the compound, which can exhibit different biological activities .
Scientific Research Applications
N~4~-(4-BROMO-3-METHYLPHENYL)-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antibacterial agent, particularly against extensively drug-resistant Salmonella Typhi.
Biological Studies: It has been evaluated for its alkaline phosphatase inhibitor activities, making it a candidate for further biological studies.
Docking Studies: In silico studies have been performed to understand the interactions between the compound and target proteins.
Mechanism of Action
The mechanism of action of N4-(4-BROMO-3-METHYLPHENYL)-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit alkaline phosphatase activity, which is crucial for various biological processes . The exact molecular pathways and targets are still under investigation, but docking studies have provided insights into its potential interactions with proteins .
Comparison with Similar Compounds
Similar Compounds
N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide: This compound shares a similar brominated phenyl group and has been studied for its antibacterial activities.
4-(Bromomethyl)pyridine: Another brominated compound, used in various chemical syntheses.
4-Bromo-N-Z-piperidine: A brominated piperidine derivative with applications in medicinal chemistry.
Uniqueness
N~4~-(4-BROMO-3-METHYLPHENYL)-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its pyrazolo[3,4-b]pyridine core, which imparts distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C16H15BrN4O |
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Molecular Weight |
359.22 g/mol |
IUPAC Name |
N-(4-bromo-3-methylphenyl)-1,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H15BrN4O/c1-9-6-11(4-5-14(9)17)20-16(22)12-7-10(2)19-15-13(12)8-18-21(15)3/h4-8H,1-3H3,(H,20,22) |
InChI Key |
UYPSICUGWKXLQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=NN(C2=N1)C)C(=O)NC3=CC(=C(C=C3)Br)C |
Origin of Product |
United States |
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